5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
Compounds with structures similar to “5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde” often belong to a class of organic compounds known as indolines . These compounds contain an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods. For example, the intermediates and the product in the synthesis of ketamine were characterized by 1 H-NMR and IR spectroscopies .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For instance, in the synthesis of ketamine, the oxidation of the synthesized alkene by potassium permanganate gave a corresponding hydroxy ketone intermediate .Scientific Research Applications
Synthesis and Crystallography
The synthesis of pyrazole derivatives, including those related to 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde, is a significant area of research. These compounds are synthesized through various chemical reactions, providing insights into their structural and crystallographic characteristics. For instance, Xu and Shi (2011) detailed the synthesis of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting its crystal structure determined by X-ray diffraction, which reveals significant details about the spatial arrangement and molecular interactions within the crystal lattice Xu & Shi, 2011.
Chemical Reactivity and Derivative Synthesis
The chemical reactivity of this compound serves as a foundation for synthesizing a wide range of heterocyclic compounds. For example, Cuartas et al. (2017) demonstrated the use of a similar pyrazole precursor in producing reduced bipyrazoles through a series of reactions, showcasing the compound's versatility in forming complex molecular structures with potential biological and photophysical applications Cuartas et al., 2017.
Supramolecular Assembly
The ability of pyrazole derivatives to participate in hydrogen bonding and π-π stacking interactions makes them suitable for studying supramolecular assemblies. For example, Trilleras et al. (2014) investigated the condensation reaction of a related pyrazole aldehyde with phenylhydrazine, leading to the formation of hydrogen-bonded chains and sheets, which are critical for understanding molecular self-assembly processes Trilleras et al., 2014.
Safety and Hazards
Properties
IUPAC Name |
5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-10(7-17)12(14)16(15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQFUMIVVREMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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